Mocetinostat

Descripción general

Descripción

Mocetinostat es un inhibidor de la histona desacetilasa benzamida que ha estado en ensayos clínicos para el tratamiento de varios cánceres, incluido el linfoma folicular, el linfoma de Hodgkin y la leucemia mieloide aguda . Es conocido por su capacidad para inhibir las enzimas histona desacetilasa, que juegan un papel crucial en la regulación de la expresión genética modificando el estado de acetilación de las histonas .

Aplicaciones Científicas De Investigación

Mocetinostat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo de investigación para estudiar la inhibición de las enzimas histona desacetilasa y su papel en la expresión genética.

Biología: Se emplea en estudios que investigan la regulación de la expresión genética y el papel de las enzimas histona desacetilasa en varios procesos biológicos.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a las enzimas histona desacetilasa.

Mecanismo De Acción

Mocetinostat ejerce sus efectos inhibiendo las enzimas histona desacetilasa, específicamente la histona desacetilasa 1, la histona desacetilasa 2, la histona desacetilasa 3 y la histona desacetilasa 11 . Al inhibir estas enzimas, this compound induce la hiperacetilación de las histonas, lo que lleva a cambios en la expresión genética. Esto da como resultado la activación de genes supresores de tumores, la inhibición de la proliferación celular, la inducción de la diferenciación celular y la apoptosis en las células cancerosas .

Compuestos Similares:

Vorinostat: Otro inhibidor de la histona desacetilasa utilizado en el tratamiento del linfoma cutáneo de células T.

Romidepsin: Un inhibidor de la histona desacetilasa utilizado en el tratamiento del linfoma de células T periféricas.

Panobinostat: Un inhibidor de la histona desacetilasa utilizado en el tratamiento del mieloma múltiple.

Unicidad de this compound: this compound es único en su selectividad hacia enzimas específicas de histona desacetilasa (histona desacetilasa 1, histona desacetilasa 2, histona desacetilasa 3 e histona desacetilasa 11), lo que permite una inhibición dirigida y reduce los efectos fuera del objetivo . Esta selectividad hace que this compound sea un candidato prometedor para el tratamiento de varios cánceres y otras enfermedades que involucran la expresión genética desregulada .

Análisis Bioquímico

Biochemical Properties

Mocetinostat interacts with several enzymes and proteins, primarily histone deacetylase 1 (HDAC1), but also HDAC2, HDAC3, and HDAC11 . The nature of these interactions involves the inhibition of these enzymes, leading to the accumulation of acetylated histones .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting proliferation, inducing cell differentiation and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes that have been inappropriately turned off .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study of relapsed or refractory lymphoma, patients who derived clinical benefit from this compound experienced long-term disease control .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, intraperitoneal administration of this compound in mice reduced the severity of osteoarthritis-associated changes and improved pain behaviors .

Metabolic Pathways

This compound is involved in the histone acetylation metabolic pathway. It interacts with histone deacetylases (HDACs), inhibiting their activity and leading to the accumulation of acetylated histones .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with histone deacetylases (HDACs) to influence gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de mocetinostat implica varios pasos, comenzando con la preparación de la estructura central de benzamida. Los pasos clave incluyen:

Formación del Núcleo de Benzamida: La síntesis comienza con la reacción de 2-aminobenzamida con 4-(piridin-3-il)pirimidina-2-amina en condiciones específicas para formar la estructura central.

Modificaciones de Grupos Funcionales:

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Mocetinostat experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y biológicas distintas .

Comparación Con Compuestos Similares

Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: A histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.

Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.

Uniqueness of Mocetinostat: this compound is unique in its selectivity towards specific histone deacetylase enzymes (histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 11), which allows for targeted inhibition and reduced off-target effects . This selectivity makes this compound a promising candidate for the treatment of various cancers and other diseases involving dysregulated gene expression .

Propiedades

IUPAC Name |

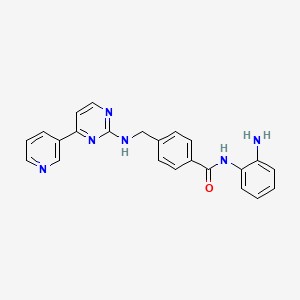

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLUBSXIHFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222945 | |

| Record name | Mocetinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Peroxidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth. | |

| Record name | Mocetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

726169-73-9, 9003-99-0 | |

| Record name | Mocetinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mocetinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mocetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peroxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mocetinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOCETINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Mocetinostat?

A: this compound is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor. [] It specifically targets and inhibits Class I HDACs, namely HDAC1, HDAC2, and HDAC3, and Class IV HDAC11. [, , , , , , , ]

Q2: How does this compound's inhibition of HDACs affect cancer cells?

A: HDACs typically remove acetyl groups from histones, leading to tighter DNA packing and suppression of gene expression, including tumor suppressor genes. This compound, by inhibiting HDACs, promotes histone acetylation, leading to a more relaxed chromatin structure and enabling the expression of tumor suppressor genes. [, , , , , , , , , , , ]

Q3: What are the downstream effects of this compound's HDAC inhibition in cancer cells?

A3: this compound's inhibition of HDACs triggers various downstream effects in cancer cells, including:

- Induction of Apoptosis: this compound increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, ultimately promoting programmed cell death (apoptosis) in cancer cells. [, , , , , ]

- Cell Cycle Arrest: By modulating the expression of cell cycle regulators, such as E2F1, this compound can arrest the cell cycle, preventing uncontrolled cancer cell proliferation. [, , ]

- Inhibition of Angiogenesis: Studies have shown that this compound can reduce the formation of new blood vessels (angiogenesis) in tumors, limiting their access to nutrients and oxygen, thus hindering growth and spread. []

- Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound can reverse EMT, a process associated with increased tumor aggressiveness and metastasis, by suppressing the expression of EMT-promoting transcription factors like ZEB1. This, in turn, can restore sensitivity to chemotherapy in resistant cancer cells. [, , ]

- Enhancement of Immune Response: Research suggests that this compound can augment the anti-tumor immune response by increasing tumor antigen presentation machinery, downregulating immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells (MDSCs), and promoting the activity of cytotoxic T cells. [, , , , ]

Q4: Does this compound's activity extend beyond histone modification?

A: Yes, in addition to histones, this compound can also impact the acetylation status of non-histone proteins, contributing to its anti-cancer effects. For example, it can affect microtubule dynamics, potentially contributing to its anti-proliferative effects. []

Q5: What is the molecular formula and weight of this compound?

A5: Although the research papers provided don't explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly accessible chemical databases. Please refer to these resources for detailed structural information.

A: The provided research articles primarily focus on this compound's preclinical and clinical development as an anti-cancer agent, with a particular emphasis on its mechanism of action, efficacy, and safety profile. While some papers touch upon its pharmacokinetic properties [], they do not delve into the specific aspects mentioned above. Further investigation into dedicated materials science, chemical engineering, and environmental science literature would be necessary to acquire information regarding these specific domains.

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A: While the provided research doesn't extensively detail specific SAR studies for this compound, one study explored the replacement of the pyrimidine ring in this compound with chiral heterocycles. They found that compounds containing a 2-amino-linked dihydrooxazole ring exhibited increased potency and selectivity towards HDAC3 compared to this compound. []

Q7: What is known about the stability and formulation of this compound?

A7: The provided articles predominantly focus on this compound's biological activity and do not provide comprehensive details about its stability under various conditions or specific formulation strategies employed.

Q8: What are the SHE regulations surrounding this compound?

A8: The provided research articles primarily focus on the preclinical and clinical investigation of this compound. As an investigational drug, specific SHE regulations surrounding its manufacturing and handling would be subject to evolving guidelines and regulations set by regulatory bodies like the FDA and EMA.

Q9: What is known about the pharmacokinetics of this compound?

A: One study investigated the pharmacokinetic profile of this compound in rats. Following oral administration, this compound demonstrated a bioavailability of 29.3%. The study highlighted its rapid absorption, long elimination half-life, and sustained HDAC inhibition. []

Q10: How does this compound's pharmacokinetic profile contribute to its potential as a therapeutic?

A: this compound's favorable pharmacokinetic properties, including its oral bioavailability, long half-life, and sustained target inhibition, are crucial for its potential as a therapeutic. These features allow for convenient dosing regimens and prolonged drug exposure, which are essential for achieving optimal therapeutic outcomes. [, ]

Q11: What cancer types have shown sensitivity to this compound in preclinical studies?

A11: Preclinical studies have demonstrated this compound's anti-cancer activity in various cancer models, including:

- Leiomyosarcoma (LMS): this compound demonstrated potent anti-LMS effects both alone and in combination with gemcitabine, inhibiting cell growth, enhancing apoptosis, and reducing tumor growth in vivo. Notably, it downregulated gemcitabine-resistance markers and upregulated a gemcitabine-sensitivity marker, suggesting its potential in overcoming chemoresistance. []

- Breast Cancer: this compound effectively inhibited the growth of the 4T1 breast cancer cell line, reduced cell migration, induced apoptosis, and downregulated key signaling pathways like PI3K/Akt. It synergized with capecitabine, showcasing potential for combination therapy. []

- Rhabdomyosarcoma (RMS): this compound showed promising activity in RMS models, both in vitro and in vivo. It exhibited synergistic effects with vinorelbine, highlighting its potential for combination therapies in RMS. []

- Glioblastoma: In glioblastoma cell lines (C6 and T98G), this compound effectively inhibited proliferation, induced apoptosis, and promoted cell differentiation. It also showed potential in suppressing tumor growth, metastasis, and angiogenesis. []

- Melanoma: Preclinical data suggest this compound's ability to enhance anti-tumor immune responses in melanoma. It was shown to decrease immunosuppressive cell populations while promoting anti-tumor immune responses, supporting its potential for combination therapies with immune checkpoint inhibitors. [, , ]

- Prostate Cancer: Research has explored the use of prostate-specific membrane antigen (PSMA)-targeted polymersomes for delivering this compound and docetaxel to prostate cancer cells. This targeted approach resulted in synergistic anti-cancer effects in three-dimensional spheroid cultures. []

Q12: What is the evidence for this compound's efficacy in clinical trials?

A12: this compound has been evaluated in various clinical trials, primarily in hematological malignancies:

- Hodgkin Lymphoma (HL): A phase II trial of this compound in relapsed/refractory HL demonstrated promising single-agent activity, with a manageable safety profile, particularly in the context of heavily pretreated patients. [, ]

- Myelodysplastic Syndrome (MDS): A phase II trial investigated this compound in combination with 5-azacitidine in MDS and AML patients. This combination showed promising activity, with encouraging response rates and manageable toxicity. [, ]

- Other Lymphomas: Clinical trials have also explored this compound in other lymphoma subtypes, including follicular lymphoma and diffuse large B-cell lymphoma, with modest single-agent activity observed. [, ]

- Urothelial Carcinoma (UC): this compound was investigated in a phase 2 trial for UC patients with specific genetic alterations, but the results were not detailed in the provided abstracts. [, ]

Q13: Are there known resistance mechanisms to this compound?

A: While the research provided doesn't extensively delve into specific resistance mechanisms to this compound, one study indicated that resistance to MEK inhibitors in KRAS mutant lung cancers could be overcome by this compound through the suppression of ZEB1. This suggests that targeting EMT-related pathways could be a potential strategy to combat resistance to this compound. [, ] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.

Q14: What are the known toxicities and safety concerns associated with this compound?

A: The most frequent adverse events reported in this compound clinical trials include fatigue, thrombocytopenia, anemia, nausea, and diarrhea. [, , , , ] One study mentioned a case of significant pericardial adverse events, raising concerns about potential cardiac toxicity. [] Notably, a temporary suspension of patient enrollment in this compound trials occurred due to potential cardiac complications, emphasizing the need for careful monitoring and further investigation into its cardiac safety profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.